PD166326

Catalog No.
S548115
CAS No.
185039-91-2
M.F
C21H16Cl2N4O2
M. Wt
427.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PD166326

CAS Number

185039-91-2

Product Name

PD166326

IUPAC Name

6-(2,6-dichlorophenyl)-2-[3-(hydroxymethyl)anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C21H16Cl2N4O2

Molecular Weight

427.3 g/mol

InChI

InChI=1S/C21H16Cl2N4O2/c1-27-19-13(9-15(20(27)29)18-16(22)6-3-7-17(18)23)10-24-21(26-19)25-14-5-2-4-12(8-14)11-28/h2-10,28H,11H2,1H3,(H,24,25,26)

InChI Key

ZIQFYVPVJZEOFS-UHFFFAOYSA-N

SMILES

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC=CC(=C4)CO

Solubility

Soluble in DMSO

Synonyms

PD166326; PD166326; PD 166326.

Canonical SMILES

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC=CC(=C4)CO

Description

The exact mass of the compound 6-(2,6-Dichlorophenyl)-2-{[3-(hydroxymethyl)phenyl]amino}-8-methylpyrido[2,3-D]pyrimidin-7(8H)-one is 426.06503 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 735424. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PD166326 is a novel compound classified as a pyridopyrimidine derivative, primarily recognized for its role as a potent inhibitor of tyrosine kinases, particularly BCR-ABL. This compound has gained attention due to its enhanced efficacy compared to imatinib mesylate, especially in treating chronic myeloid leukemia (CML). PD166326 exhibits a unique chemical structure that allows it to effectively target the ATP-binding site of various tyrosine kinases, including those associated with cancer proliferation and survival pathways .

  • Structural Biology: PD166326 has been identified as a ligand (a molecule that binds to a specific site on another molecule) in the Protein Data Bank (PDB) [1]. This suggests it may have been used in structural studies of proteins, potentially to understand protein-ligand interactions.()

  • Tyrosine Kinase Inhibition: A study using X-ray diffraction techniques revealed PD166326 bound to the c-Abl tyrosine kinase protein [1]. Tyrosine kinases are enzymes involved in cell signaling pathways, and their inhibition is of interest in cancer research [2]. More research is needed to determine if PD166326 has any specific inhibitory effects on c-Abl or other tyrosine kinases.() 2: )

PD166326 functions primarily through the inhibition of tyrosine phosphorylation processes. It selectively inhibits the BCR-ABL fusion protein, which is a hallmark of CML. The compound's mechanism involves binding to the ATP-binding site of the BCR-ABL kinase, thereby preventing its autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in BCR-ABL-expressing cells .

The biological activity of PD166326 has been extensively studied, particularly in murine models of CML. The compound demonstrates a remarkable potency with an IC50 value as low as 0.2 nM against BCR-ABL-expressing cells, significantly outperforming imatinib mesylate in similar assays . In addition to its effects on cell proliferation, PD166326 has been shown to induce apoptotic cell death and G1 phase arrest in cancer cells, highlighting its potential as an effective therapeutic agent .

The synthesis of PD166326 involves several key steps that focus on constructing its unique pyridopyrimidine core. While specific synthetic routes may vary, they generally include:

  • Formation of the Pyridopyrimidine Ring: This step typically involves cyclization reactions using appropriate precursors that contain both pyridine and pyrimidine functionalities.
  • Functionalization: Modifications are made to introduce substituents that enhance the compound's potency and selectivity for tyrosine kinases.
  • Purification: High-performance liquid chromatography (HPLC) is commonly employed to purify the final product and ensure high purity levels for biological testing .

PD166326 has significant implications in cancer therapy, particularly for patients with CML who exhibit resistance to traditional treatments like imatinib mesylate. Its ability to inhibit multiple tyrosine kinases makes it a versatile candidate for targeting various malignancies. Additionally, ongoing research is exploring its potential use in combination therapies to overcome resistance mechanisms associated with other kinase inhibitors .

Studies investigating the interactions of PD166326 with other compounds have revealed insights into its mechanism of action and potential resistance pathways. For example, resistance mutations in the BCR-ABL kinase domain have been identified in cell lines treated with PD166326, suggesting that while the compound is effective, certain mutations can confer resistance by altering the binding affinity . Furthermore, interaction studies indicate that PD166326 may have distinct inhibitory profiles compared to other inhibitors like imatinib mesylate, particularly regarding its effects on signaling pathways involving src family kinases such as Lyn .

Several compounds share structural or functional similarities with PD166326. Below is a comparison highlighting their unique characteristics:

Compound NameStructure TypePrimary TargetPotency (IC50)Unique Features
Imatinib Mesylate2-PhenylaminopyrimidineBCR-ABL>1000 nMFirst-generation BCR-ABL inhibitor
Asciminib (ABL001)Allosteric inhibitorBCR-ABL12 μMTargets myristate pocket; allosteric action
DasatinibDual Src/BCR-ABL inhibitorSrc family kinases0.3 nMBroad-spectrum kinase inhibition
Nilotinib2-Aminopyrimidine derivativeBCR-ABL30 nMMore potent than imatinib; second-generation

PD166326 stands out due to its high potency against BCR-ABL-expressing cells and its ability to inhibit additional signaling pathways distinct from those targeted by imatinib mesylate and other inhibitors . This unique profile positions PD166326 as a promising candidate for further development in targeted cancer therapies.

PD166326 (IUPAC name: 6-(2,6-dichlorophenyl)-2-[[3-(hydroxymethyl)phenyl]amino]-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one) has the molecular formula C₂₁H₁₆Cl₂N₄O₂ and a molecular weight of 427.3 g/mol . The compound consists of:

  • 21 carbon atoms (64.63% by mass),
  • 16 hydrogen atoms (3.73%),
  • 2 chlorine atoms (16.45%),
  • 4 nitrogen atoms (13.07%),
  • 2 oxygen atoms (7.48%) .

The core structure features a pyrido[2,3-d]pyrimidin-7-one scaffold substituted with:

  • A 2,6-dichlorophenyl group at position 6,
  • An 8-methyl group,
  • A 3-(hydroxymethyl)phenylamino group at position 2 .

Table 1: Elemental Composition of PD166326

ElementQuantityMass Contribution (%)
C2164.63
H163.73
Cl216.45
N413.07
O27.48

Structural Isomerism and Conformational Analysis

The pyrido[2,3-d]pyrimidine core exhibits tautomerism due to the presence of a carbonyl group. The keto-enol equilibrium favors the keto form (lactam) in the solid state and nonpolar solvents, as observed in similar pyrimidinones . Conformational flexibility arises from:

  • Rotation of the 2,6-dichlorophenyl group: Restricted by steric hindrance from the methyl group at position 8.
  • Hydrogen bonding: The hydroxymethyl group forms intramolecular hydrogen bonds with the pyrimidine N3 atom, stabilizing a coplanar conformation between the phenylamino and pyridopyrimidine moieties .

X-ray crystallography of related pyridopyrimidines reveals dihedral angles of −20° to 98° between aromatic rings, depending on substituents . For PD166326, computational models predict a semi-planar conformation that optimizes π-π stacking interactions in kinase binding pockets .

Physicochemical Properties

Solubility

  • Organic solvents:
    • Dimethyl sulfoxide (DMSO): 25–30 mg/mL .
    • Dimethylformamide (DMF): 30 mg/mL .
  • Aqueous buffers:
    • Phosphate-buffered saline (PBS): 0.2 mg/mL in a 1:4 DMF:PBS mixture .

pKa

  • The hydroxymethyl group has a pKa of ~13.5 (predicted via ChemAxon), while the pyrimidine N1 exhibits a pKa of ~4.2, making PD166326 predominantly neutral at physiological pH .

LogP

  • Experimental logP: 3.5 (indicating moderate lipophilicity) .

Table 2: Key Physicochemical Properties

PropertyValue
Solubility in DMSO25–30 mg/mL
Solubility in PBS0.2 mg/mL (1:4 DMF:PBS)
LogP3.5
Stability at −20°C≥4 years

Synthesis and Chemical Modifications

Synthesis

PD166326 is synthesized via a multi-step route:

  • Core formation: Cyclocondensation of 2-aminonicotinic acid derivatives with dichlorophenylacetonitrile under acidic conditions .
  • Substitution:
    • Introduction of the methyl group at position 8 via alkylation.
    • Coupling of 3-(hydroxymethyl)aniline to position 2 using Buchwald-Hartwig amination .

Key intermediates:

  • 6-(2,6-Dichlorophenyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one,
  • 3-(Hydroxymethyl)aniline .

Chemical Modifications

  • Bioisosteric replacements:
    • Substituting the dichlorophenyl group with 2,6-difluorophenyl improves solubility but reduces kinase affinity .
  • Prodrug derivatives:
    • Esterification of the hydroxymethyl group enhances aqueous solubility (e.g., acetate prodrug) .
  • Ring-expanded analogs:
    • Replacement of pyrido[2,3-d]pyrimidine with pyrido[3,4-d]pyrimidine increases planarity and kinase selectivity .

Table 3: Synthetic Routes for PD166326

StepReaction TypeReagents/Conditions
1CyclocondensationPOCl₃, reflux, 6 h
2MethylationCH₃I, K₂CO₃, acetonitrile, 48 h
3AminationPd(OAc)₂, Xantphos, Cs₂CO₃, 110°C

Bcr-Abl Kinase Inhibition

PD166326 demonstrates exceptional potency against Bcr-Abl kinase, representing one of the most potent members of the pyridopyrimidine class of protein tyrosine kinase inhibitors [1] [2]. The compound exhibits remarkable selectivity for Bcr-Abl over other cellular targets, with an inhibitory concentration of fifty percent (IC50) of 0.2 nanomolar against Bcr-Abl-dependent proliferation in R10(-) cells, compared to 19 nanomolar for imatinib mesylate [1]. This represents a 95-fold increase in potency over the established therapeutic standard.

The mechanism of Bcr-Abl inhibition by PD166326 involves competitive binding at the adenosine triphosphate (ATP) binding site of the kinase domain [3]. Importantly, PD166326 demonstrates the ability to bind Bcr-Abl in both active and inactive conformations, unlike imatinib mesylate which requires the inactive conformation [1]. This conformational flexibility contributes significantly to its superior inhibitory activity and explains its effectiveness against certain imatinib-resistant mutants.

In cellular proliferation assays, PD166326 completely blocked growth of Bcr-Abl-expressing cells at concentrations as low as 2.5 nanomolar, with activity detectable at concentrations as low as 0.1 nanomolar [1]. The compound rapidly inhibited Bcr-Abl kinase activity after oral administration in murine models, achieving a 20-fold reduction in Bcr-Abl tyrosine phosphorylation compared to placebo-treated animals [1].

Src Family Kinase (Lyn, Fyn) Inhibition

PD166326 functions as a dual-specificity inhibitor targeting both Abl and Src family kinases, including Lyn and Fyn [4] [5]. The compound demonstrates potent inhibition of Src kinase with an IC50 of 6 nanomolar, comparable to its activity against Abl kinase (IC50 of 8 nanomolar) [6]. This dual-specificity profile distinguishes PD166326 from imatinib mesylate, which does not effectively target Src family kinases [1].

The inhibition of Lyn kinase is particularly significant in the context of chronic myeloid leukemia therapy, as Lyn activation has been implicated as a mechanism of imatinib resistance [1] [5]. In primary leukemia cells from treated animals, PD166326 demonstrated marked reduction in constitutive Lyn activation by phospho-specific immunoblot analysis [1]. This effect was more pronounced than that observed with imatinib mesylate treatment, suggesting superior suppression of Src family kinase signaling pathways.

The mechanism underlying PD166326's dual inhibitory activity against both Abl and Lyn kinases involves high correlation in structure-activity relationships, with inhibitory activities against both targets showing correlation coefficients of 0.982 when expressed as negative logarithm of IC50 values [5]. The hydrophobic interactions between the compound and conserved hydrophobic amino acid residues in both kinases contribute to this dual specificity.

Off-Target Kinase Interactions (c-Kit, p38-α, VEGFR)

PD166326 exhibits significant off-target activity against c-Kit, with an IC50 of 12 nanomolar for stem cell factor-dependent proliferation in MO7e cells [1]. This represents approximately 60-fold selectivity for Bcr-Abl over c-Kit-mediated signaling, providing a therapeutic window for selective Bcr-Abl inhibition. The selectivity ratio is superior to that of imatinib mesylate, which shows only 4.3-fold selectivity between Bcr-Abl and c-Kit targets [1].

Regarding p38 mitogen-activated protein kinase interactions, while PD166326 does not directly target p38-α as a primary mechanism, structurally related pyridopyrimidine compounds in the same chemical class have been developed as p38 inhibitors [7]. The pyrido[2,3-d]pyrimidine scaffold provides a structural framework that can be modified to achieve selectivity for different kinase targets within the human kinome.

The compound's interaction profile with vascular endothelial growth factor receptor (VEGFR) family kinases has not been extensively characterized in available literature. However, pyridopyrimidine derivatives as a chemical class have been investigated as VEGFR inhibitors, with various substitution patterns on the pyridopyrimidine core affecting selectivity and potency against different receptor tyrosine kinases [8].

Kinase selectivity profiling of PD166326 against broader panels of kinases reveals generally favorable selectivity profiles, with most kinases in screening panels showing minimal inhibition at therapeutic concentrations [4]. The compound's primary off-target effects are concentrated within the Abl and Src kinase families, which may contribute to its therapeutic efficacy rather than representing unwanted side effects.

ATP-Binding Pocket Interactions and Conformational Effects

The ATP-binding pocket interactions of PD166326 involve specific molecular contacts that differ significantly from those of imatinib mesylate [9] [10]. Crystal structure analysis of related Abl kinase complexes reveals that PD166326 occupies a hydrophobic binding pocket formed by residues including Ile313, Thr315, and Met290 in the Abl numbering system [10]. The dichlorophenyl ring of PD166326 specifically occupies a hydrophobic pocket that is distinct from the binding mode of smaller ATP-competitive inhibitors.

The conformational effects induced by PD166326 binding involve stabilization of specific kinase domain conformations that differ from those induced by imatinib mesylate [11] [12]. While imatinib binding leads to dramatic conformational rearrangements including detachment of SH3-SH2 domains from the kinase domain, PD166326 binding appears to induce different conformational states that may contribute to its distinct resistance profile [13].

The ATP-competitive nature of PD166326 inhibition is confirmed by its ability to overcome resistance mutations that do not directly involve the ATP-binding site [14]. The compound demonstrates activity against several imatinib-resistant mutants, including those in the P-loop region and activation loop, suggesting that its binding mode is less sensitive to conformational changes induced by these mutations.

Hydrogen exchange mass spectrometry studies of related systems indicate that pyridopyrimidine binding can induce allosteric conformational changes extending beyond the immediate ATP-binding site [12]. These long-range conformational effects may contribute to the compound's ability to overcome resistance mechanisms that involve regulatory domain interactions.

The binding kinetics and thermodynamics of PD166326 interaction with the ATP-binding pocket involve both enthalpic contributions from specific molecular contacts and entropic contributions from conformational flexibility [15]. The compound's ability to maintain binding affinity across different kinase conformational states provides a mechanistic basis for its broad activity against wild-type and mutant forms of Bcr-Abl.

Table 1: IC50 Values for PD166326 and Comparison Compounds

Target/AssayIC50 ValueCompoundReference
Src kinase (in vitro)6 nMPD166326 [6]
Abl kinase (in vitro)8 nMPD166326 [6]
Bcr-Abl dependent proliferation (R10(-) cells)0.2 nMPD166326 [1]
Stem cell factor (SCF) dependent proliferation (MO7e cells)12 nMPD166326 [1]
K562 cell proliferation300 pMPD166326 [3]
Imatinib mesylate - Bcr-Abl dependent proliferation (R10(-) cells)19 nMImatinib mesylate [1]
Imatinib mesylate - c-Kit mediated proliferation (MO7e cells with SCF)82 nMImatinib mesylate [1]

Table 2: Selectivity Comparison Between PD166326 and Imatinib Mesylate

ParameterPD166326Imatinib Mesylate
Potency ratio (Bcr-Abl vs c-Kit)60-fold (0.2 nM vs 12 nM)4.3-fold (19 nM vs 82 nM)
Fold advantage over imatinib (Bcr-Abl inhibition)95-fold more potentReference
Fold advantage over imatinib (c-Kit inhibition)6.8-fold more potentReference

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

426.0650312 g/mol

Monoisotopic Mass

426.0650312 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0H77F2T4U3

Other CAS

185039-91-2

Wikipedia

Pd-166326

Dates

Modify: 2023-08-15
1: Grosso S, Puissant A, Dufies M, Colosetti P, Jacquel A, Lebrigand K, Barbry P, Deckert M, Cassuto JP, Mari B, Auberger P. Gene expression profiling of imatinib and PD166326-resistant CML cell lines identifies Fyn as a gene associated with resistance to BCR-ABL inhibitors. Mol Cancer Ther. 2009 Jul;8(7):1924-33. doi: 10.1158/1535-7163.MCT-09-0168. Epub 2009 Jun 30. PubMed PMID: 19567819.
2: Wolff NC, Veach DR, Tong WP, Bornmann WG, Clarkson B, Ilaria RL Jr. PD166326, a novel tyrosine kinase inhibitor, has greater antileukemic activity than imatinib mesylate in a murine model of chronic myeloid leukemia. Blood. 2005 May 15;105(10):3995-4003. Epub 2005 Jan 18. PubMed PMID: 15657179; PubMed Central PMCID: PMC1895078.
3: von Bubnoff N, Veach DR, van der Kuip H, Aulitzky WE, Sänger J, Seipel P, Bornmann WG, Peschel C, Clarkson B, Duyster J. A cell-based screen for resistance of Bcr-Abl-positive leukemia identifies the mutation pattern for PD166326, an alternative Abl kinase inhibitor. Blood. 2005 Feb 15;105(4):1652-9. Epub 2004 Sep 30. PubMed PMID: 15459011.

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